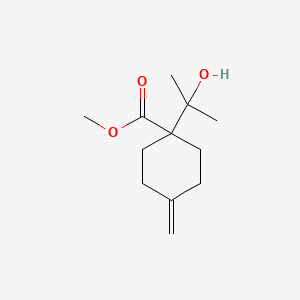
Methyl 1-(2-hydroxypropan-2-yl)-4-methylidenecyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-(2-hydroxypropan-2-yl)-4-methylidenecyclohexane-1-carboxylate is a chemical compound with a complex structure that includes a cyclohexane ring substituted with a methylidene group, a hydroxypropan-2-yl group, and a carboxylate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-hydroxypropan-2-yl)-4-methylidenecyclohexane-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of cyclohexanone with isopropyl alcohol in the presence of an acid catalyst to form the intermediate 1-(2-hydroxypropan-2-yl)cyclohexanol. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the methylidene group. Finally, esterification with methanol in the presence of a strong acid yields the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated processes to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
化学反応の分析
Types of Reactions
Methyl 1-(2-hydroxypropan-2-yl)-4-methylidenecyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylidene group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds in anhydrous solvents.
Major Products
Oxidation: Formation of 1-(2-oxopropan-2-yl)-4-methylidenecyclohexane-1-carboxylate.
Reduction: Formation of 1-(2-hydroxypropan-2-yl)-4-methylidenecyclohexanol.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 1-(2-hydroxypropan-2-yl)-4-methylidenecyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Methyl 1-(2-hydroxypropan-2-yl)-4-methylidenecyclohexane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxy and ester groups can form hydrogen bonds with target proteins, while the methylidene group can participate in hydrophobic interactions. These interactions can alter the conformation and function of the target molecules, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
- Methyl-4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methyl-2,3-dihydrobenzofuran-5-carboxylate .
- [7-(2-hydroxypropan-2-yl)-4a-methyl-1-methylidene-2,3,4,5,6,7,8,8a-octahydronaphthalen-2-yl] acetate .
Uniqueness
Methyl 1-(2-hydroxypropan-2-yl)-4-methylidenecyclohexane-1-carboxylate is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties. The presence of both a hydroxypropan-2-yl group and a methylidene group allows for diverse chemical reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
特性
分子式 |
C12H20O3 |
|---|---|
分子量 |
212.28 g/mol |
IUPAC名 |
methyl 1-(2-hydroxypropan-2-yl)-4-methylidenecyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-9-5-7-12(8-6-9,10(13)15-4)11(2,3)14/h14H,1,5-8H2,2-4H3 |
InChIキー |
AZTRARBRQXWPQH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1(CCC(=C)CC1)C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-amino-3-[(2S)-oxolan-2-yl]propanoate hydrochloride](/img/structure/B13518427.png)
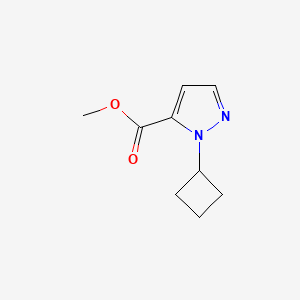
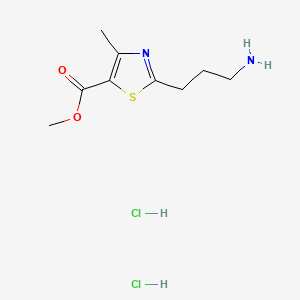
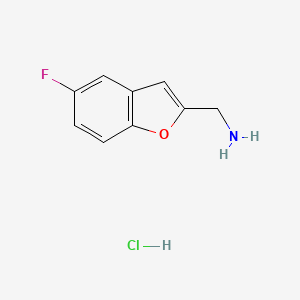
![Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane]-5-one](/img/structure/B13518457.png)
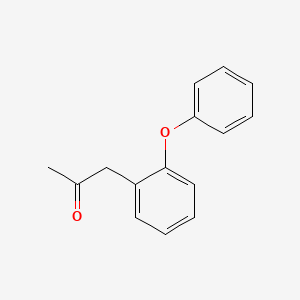
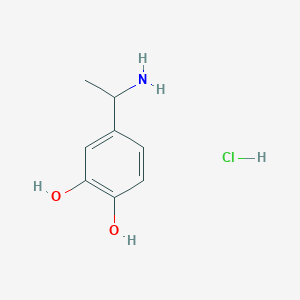
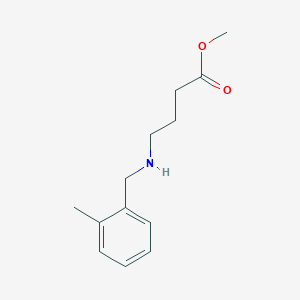
![Tert-butyl 5-bromobenzo[d]oxazol-2-ylcarbamate](/img/structure/B13518477.png)
![2,2,2-trifluoro-1-[1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol](/img/structure/B13518480.png)
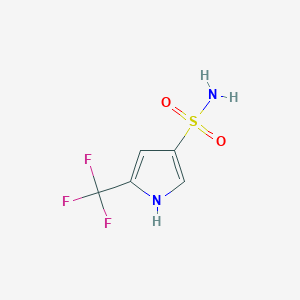
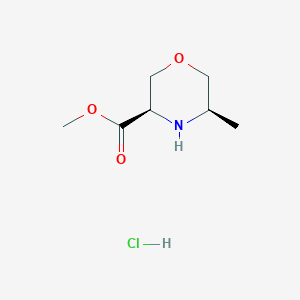
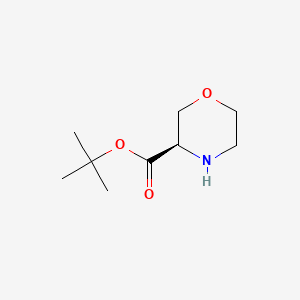
![2-(Imidazo[1,2-a]pyridin-2-yl)-N-methylethan-1-amine](/img/structure/B13518487.png)
